molecular formula C12H14O4 B2837495 Methyl 4-(1,3-dioxan-2-yl)benzoate CAS No. 135655-75-3

Methyl 4-(1,3-dioxan-2-yl)benzoate

Cat. No.: B2837495
CAS No.: 135655-75-3
M. Wt: 222.24
InChI Key: KMFDOQIVXCQKPY-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxan-2-yl)benzoate is a benzoic acid derivative featuring a 1,3-dioxane ring attached to the para position of the methyl benzoate scaffold. The 1,3-dioxane moiety introduces steric and electronic effects, influencing reactivity and physical properties.

Properties

IUPAC Name

methyl 4-(1,3-dioxan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFDOQIVXCQKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1,3-dioxan-2-yl)benzoate can be synthesized through a one-step process from methyl benzoate and cyclohexane using ruthenium(III) chloride (RuCl3) as a catalyst. This synthesis method has been shown to proceed with high yields (up to 99%) and high selectivity (up to 98%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the high yield and selectivity of the laboratory synthesis suggest that similar catalytic processes could be scaled up for industrial production. The use of efficient catalysts like RuCl3 would be crucial in maintaining the high yield and selectivity in larger-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 4-(1,3-dioxan-2-yl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-dioxan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and dioxane moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzoate (12a)

  • Structure : Features a 1,3-dioxane ring connected via an ethoxy linker to the benzoate.
  • Synthesis : Prepared via Pd(OAc)₂/Xantphos-catalyzed cross-coupling at 60°C for 16 hours .
  • Key Differences : The ethoxy spacer increases molecular flexibility and length compared to the direct dioxane attachment in the target compound. This may reduce steric hindrance and alter solubility in polar solvents.
  • Applications : Likely intermediate in pharmaceutical or agrochemical synthesis.

Methyl 4-(1H-1,3-Diphenylpyrazol-5-yl)benzoate (5v)

  • Structure : Substituted with a pyrazole ring at the para position.
  • Synthesis : Electrochemical aromatization of dihydropyrazole precursors (67% yield) .
  • Key Differences : The pyrazole’s aromaticity and hydrogen-bonding capability contrast with the dioxane’s electron-rich ether structure. Pyrazole derivatives often exhibit biological activity, suggesting divergent applications (e.g., medicinal chemistry).

Methyl 4-Benzyloxy-2-hydroxybenzoate

  • Structure : Contains benzyloxy and hydroxyl groups on the benzoate ring.
  • Synthesis : Reflux with benzyl chloride and K₂CO₃, followed by recrystallization .
  • Key Differences : The hydroxyl group enables hydrogen bonding, increasing melting points and solubility in protic solvents. Used in liquid crystal synthesis, unlike the dioxane derivative .

Methyl 4-(2-Cyanophenyl)benzoate

  • Structure: Features a cyano-substituted biphenyl system.
  • Molecular Weight: 237.26 g/mol (C₁₅H₁₁NO₂) .
  • Key Differences: The electron-withdrawing cyano group enhances electrophilicity of the ester, accelerating hydrolysis compared to the dioxane derivative. Applications may include polymer precursors or bioactive molecules.

Sulfonylurea Methyl Benzoates (e.g., Metsulfuron-methyl)

  • Structure : Triazine-sulfonylurea substituents on methyl benzoate.
  • Applications : Herbicidal activity due to acetolactate synthase inhibition .
  • Key Differences: Entirely distinct pharmacological targeting compared to the non-ionic dioxane derivative.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Applications
Methyl 4-(1,3-dioxan-2-yl)benzoate C₁₂H₁₄O₄ 222 1,3-Dioxane Pd-catalyzed cross-coupling (inferred) Organic synthesis
Methyl 4-(2-cyanophenyl)benzoate C₁₅H₁₁NO₂ 237.26 Cyano-biphenyl Unspecified Materials science
Methyl 4-benzyloxy-2-hydroxybenzoate C₁₅H₁₄O₄ 258 Benzyloxy, hydroxyl Reflux with K₂CO₃ Liquid crystals
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Triazine-sulfonylurea Multi-step nucleophilic substitution Herbicide

Research Findings and Trends

  • Reactivity: Electron-rich dioxane derivatives (e.g., this compound) may exhibit resistance to nucleophilic attack compared to cyano- or hydroxy-substituted analogs.
  • Synthetic Flexibility : Transition-metal catalysis (Pd, electrochemical methods) dominates the synthesis of complex benzoate esters, enabling diverse functionalization .
  • Applications : Structural variations dictate utility—dioxane derivatives are less explored in bioactivity but promising in materials, while sulfonylureas and pyrazoles dominate agrochemical and medicinal fields.

Biological Activity

Methyl 4-(1,3-dioxan-2-yl)benzoate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound consists of a benzoate group attached to a dioxane ring. This unique structure enhances its chemical reactivity and potential biological properties. The compound has the following molecular formula:

  • Molecular Formula: C₁₃H₁₄O₃
  • Molecular Weight: 218.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The ester and dioxane moieties can modulate the activity of these biological targets, leading to potential therapeutic effects such as:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: The compound may also interact with inflammatory pathways, potentially reducing inflammation in biological systems.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • In Vitro Studies:
    • In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
  • Toxicological Profile:
    • Toxicological assessments indicate that while the compound shows promise for therapeutic applications, further studies are necessary to evaluate its safety profile and potential side effects .
  • Structure-Activity Relationship (SAR):
    • Research into the structure-activity relationship has identified key functional groups that contribute to the biological activity of related compounds, providing insights into how modifications to the dioxane or benzoate moieties might enhance efficacy or reduce toxicity .

Applications in Medicine and Industry

This compound has several potential applications:

  • Drug Development: Its ability to interact with biological macromolecules positions it as a candidate for developing new therapeutic agents, particularly in treating infections or inflammatory conditions.
  • Chemical Synthesis: As a versatile building block in organic synthesis, it can be used to create more complex molecules with desired biological activities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound using a murine model of inflammation. The compound was shown to reduce inflammatory markers significantly compared to control groups.

Treatment GroupInflammatory Marker Level (pg/mL)
Control250
This compound150

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